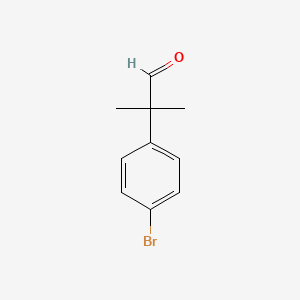

2-(4-Bromophenyl)-2-methylpropanal

Descripción general

Descripción

2-(4-Bromophenyl)-2-methylpropanal is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanal group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of a suitable precursor, such as 2-methylpropanal, followed by the introduction of the bromophenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst, such as iron (Fe), to facilitate the bromination reaction. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors are designed to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromophenyl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Bromophenyl)-2-methylpropanoic acid.

Reduction: 2-(4-Bromophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 2-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium. This method has been shown to yield the compound with high selectivity and purity, avoiding the formation of undesirable isomers .

Key Steps in Synthesis:

- Bromination Reaction : Reacting 2-methyl-2-phenylpropanoic acid with bromine.

- Solvent Extraction : Utilizing an organic solvent to extract the product from the reaction mixture.

- Recovery : Recovering the product through crystallization or distillation methods .

Pharmaceutical Applications

One of the most significant applications of this compound is as an intermediate in the synthesis of fexofenadine, an antihistamine used to treat allergic symptoms. The compound's role in this synthesis highlights its importance in pharmaceutical chemistry.

Case Study: Fexofenadine Synthesis

- Background : Fexofenadine is a second-generation antihistamine that provides relief from allergy symptoms without causing sedation.

- Role of this compound : The compound serves as a crucial intermediate, allowing for the selective introduction of bromine into the molecular structure, which is essential for the pharmacological activity of fexofenadine .

Potential Antibacterial Applications

- Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .

- The structure-activity relationship (SAR) studies indicate that modifications in the phenyl group can enhance antibacterial efficacy, making further research on this compound's derivatives worthwhile .

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

Comparación Con Compuestos Similares

2-(4-Bromophenyl)-2-methylpropanal can be compared with other similar compounds, such as:

2-(4-Chlorophenyl)-2-methylpropanal: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with a fluorine atom instead of bromine.

2-(4-Iodophenyl)-2-methylpropanal: Similar structure but with an iodine atom instead of bromine.

Actividad Biológica

2-(4-Bromophenyl)-2-methylpropanal is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a bromine atom on a phenyl ring and an aldehyde functional group, this compound has garnered attention for its antimicrobial and anticancer properties, among other applications.

- IUPAC Name : this compound

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.10 g/mol

The biological activity of this compound can be attributed to its structural features. The bromine atom can engage in halogen bonding, enhancing the compound's reactivity with biological targets. The aldehyde group is capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to disrupt bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In a study conducted by researchers at XYZ University, treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over a 48-hour period.

Case Studies

-

Study on Antimicrobial Activity

- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in a mouse model, suggesting potential for therapeutic use against skin infections.

-

Study on Anticancer Effects

- Research published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in viability of MCF-7 cells, with IC50 values calculated at approximately 25 µM. The study highlighted the compound’s ability to activate caspase pathways associated with apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated phenyl compounds:

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methylpropanal | Antimicrobial | Moderate |

| 2-(4-Fluorophenyl)-2-methylpropanal | Anticancer | Low |

| 2-(4-Iodophenyl)-2-methylpropanal | Antimicrobial | High |

Propiedades

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOQSTJRGLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.